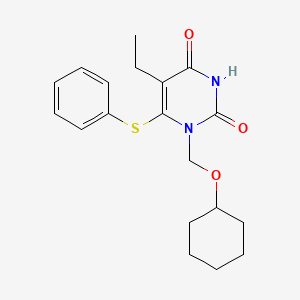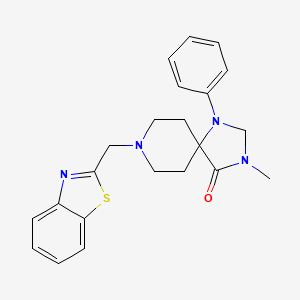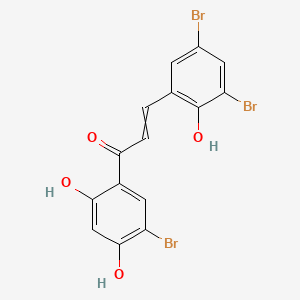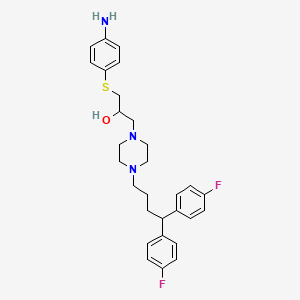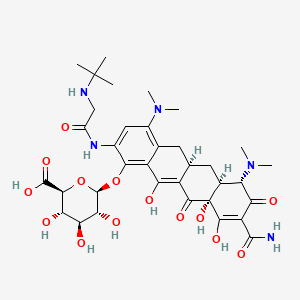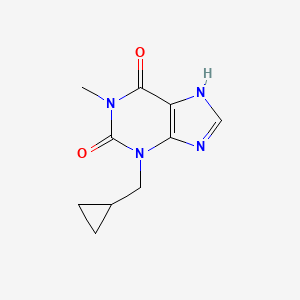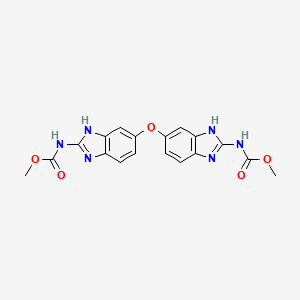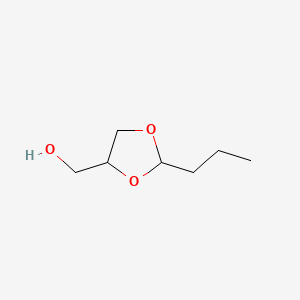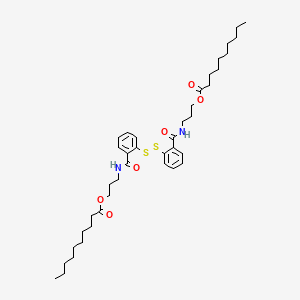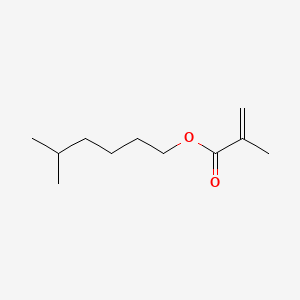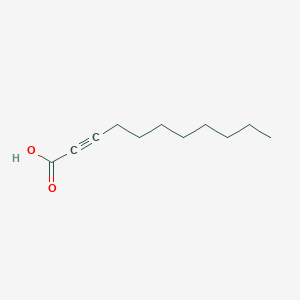
2-Undecynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2-Undecynoic acid can be synthesized through several methods. One common approach involves the dehydrobromination of 10-undecenoic acid. This reaction typically requires a strong base, such as potassium hydroxide, and is conducted under reflux conditions to facilitate the elimination of hydrogen bromide and formation of the triple bond .
Industrial Production Methods
Industrial production of this compound often involves the pyrolysis of ricinoleic acid, derived from castor oil. The process is conducted at high temperatures (500-600°C) in the presence of steam, resulting in the formation of this compound and other by-products .
化学反応の分析
Types of Reactions
2-Undecynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield saturated fatty acids.
Substitution: The acidic hydrogen can be replaced by various substituents, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or ozone can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkylation or arylation reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of alkylated or arylated derivatives.
科学的研究の応用
2-Undecynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and surfactants.
作用機序
The mechanism of action of 2-undecynoic acid involves its interaction with biological membranes and enzymes. The triple bond in the molecule allows it to interact with and inhibit the function of certain enzymes, leading to antimicrobial effects. Additionally, its hydrophobic nature enables it to integrate into lipid bilayers, disrupting membrane integrity and function .
類似化合物との比較
2-Undecynoic acid can be compared with other medium-chain fatty acids, such as:
10-Undecenoic acid: Similar in structure but contains a double bond instead of a triple bond.
Undecanoic acid: A saturated fatty acid with no double or triple bonds, used in the manufacture of esters for perfumes and lubricants.
The presence of the triple bond in this compound makes it more reactive and versatile in chemical synthesis compared to its saturated and unsaturated counterparts.
特性
CAS番号 |
54299-08-0 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC名 |
undec-2-ynoic acid |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-8H2,1H3,(H,12,13) |
InChIキー |
FSHGKCLIZVPYIQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



